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Compound of Interest

Compound Name: 2-chloro-N-phenylaniline

Cat. No.: B072502 Get Quote

CAS Number: 1205-40-9

This technical guide provides a comprehensive overview of 2-chloro-N-phenylaniline, a

significant chemical intermediate in the fields of pharmaceutical and materials science. This

document is intended for researchers, scientists, and professionals in drug development,

offering detailed information on its properties, synthesis, and potential biological relevance.

Core Properties and Data
2-chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine with a

molecular formula of C₁₂H₁₀ClN. Its structure is characterized by a phenyl group and a 2-

chlorophenyl group attached to a secondary amine.

Physicochemical Properties
The key physicochemical properties of 2-chloro-N-phenylaniline are summarized in the table

below, providing a quick reference for laboratory and research applications.
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Property Value Reference(s)

CAS Number 1205-40-9

Molecular Formula C₁₂H₁₀ClN

Molecular Weight 203.67 g/mol

Melting Point 100-101 °C

Boiling Point 174-175 °C at 12 Torr

Density 1.216 g/cm³

Aqueous Solubility 0.026 g/L

InChI Key
CASDLXCHUTYPAO-

UHFFFAOYSA-N

Spectroscopic Data
The structural elucidation of 2-chloro-N-phenylaniline is supported by various spectroscopic

techniques. The following table summarizes key spectral information.
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Spectrum
Key Features and
Assignments

Reference(s)

¹H NMR (CDCl₃)

Aromatic protons typically

appear in the range of δ 6.7-

7.4 ppm. The spectrum shows

complex multiplets due to the

coupling of protons on both

phenyl rings. The NH proton

signal is a broad singlet.

¹³C NMR (CDCl₃)

Aromatic carbons resonate in

the range of δ 115-142 ppm.

The spectrum displays twelve

distinct signals corresponding

to the twelve carbon atoms in

the molecule.

FT-IR

The spectrum is characterized

by a sharp N-H stretching

vibration around 3400 cm⁻¹.

Aromatic C-H stretching

vibrations are observed in the

3000-3100 cm⁻¹ region. The

C-Cl stretching vibration

typically appears in the

fingerprint region.

Mass Spectrometry (EI)

The molecular ion peak (M⁺) is

observed at m/z 203. A

characteristic M+2 peak with

approximately one-third the

intensity of the molecular ion

peak is present due to the ³⁷Cl

isotope. Fragmentation may

involve the loss of a chlorine

atom or cleavage of the C-N

bond.
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Synthesis and Experimental Protocols
The synthesis of 2-chloro-N-phenylaniline is primarily achieved through cross-coupling

reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most

prominent methods.

Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.

Representative Experimental Protocol:

A reaction vessel is charged with 2-chloroaniline (1.0 mmol), chlorobenzene (1.2 mmol), a

palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos,

0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The vessel is evacuated and

backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the reaction mixture

is heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC)

or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room

temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and

brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure. The crude product is then purified by column chromatography on

silica gel to afford 2-chloro-N-phenylaniline.
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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that also facilitates the formation of

C-N bonds, though it often requires higher temperatures than the Buchwald-Hartwig amination.

Representative Experimental Protocol:

In a round-bottom flask, 2-chloroaniline (1.0 mmol), an aryl iodide (e.g., iodobenzene, 1.0

mmol), copper(I) iodide (0.1 mmol), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol), and a base

(e.g., potassium carbonate, 2.0 mmol) are combined in a high-boiling polar solvent such as

dimethylformamide (DMF). The mixture is deoxygenated by bubbling with an inert gas. The

reaction is then heated to 120-150 °C and stirred for several hours to days, with progress

monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water

and extracted with an organic solvent. The combined organic layers are washed with aqueous

ammonia to remove copper salts, followed by water and brine. The organic phase is dried,

filtered, and concentrated. The resulting crude product is purified by column chromatography to

yield 2-chloro-N-phenylaniline.
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Caption: Catalytic cycle of the Ullmann condensation.

Potential Biological Activity and Signaling Pathways
While direct biological studies on 2-chloro-N-phenylaniline are limited, the activities of

structurally related compounds provide valuable insights into its potential pharmacological

applications.

Antifungal Activity of a Structural Analog
The related compound, 2-chloro-N-phenylacetamide, has demonstrated notable antifungal

activity. Its mechanism of action is believed to involve the disruption of the fungal cell

membrane and interference with essential biosynthetic pathways. One proposed mechanism is

the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By

inhibiting enzymes in this pathway, the structural integrity of the fungal cell is compromised,

leading to cell death. Additionally, there is evidence to suggest that it may also inhibit DNA

synthesis, further contributing to its antifungal effects.
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Caption: Postulated antifungal mechanism of a structural analog.

Cyclooxygenase (COX) Inhibition by Diphenylamine
Derivatives
Diphenylamine derivatives are a well-established class of nonsteroidal anti-inflammatory drugs

(NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX)

enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of

arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

By blocking the active site of COX enzymes, diphenylamine derivatives prevent the production

of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.
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Caption: COX inhibition pathway by diphenylamine derivatives.

Conclusion
2-chloro-N-phenylaniline is a versatile chemical compound with established synthetic routes

and a range of physicochemical properties that make it a valuable building block in organic
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synthesis. While direct biological data is sparse, the known activities of its structural analogs

suggest potential applications in the development of novel antifungal and anti-inflammatory

agents. This guide provides a foundational understanding for researchers and professionals

working with this and related compounds, encouraging further investigation into its properties

and potential applications.

To cite this document: BenchChem. [An In-depth Technical Guide to 2-chloro-N-
phenylaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072502#2-chloro-n-phenylaniline-cas-number-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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